Hidroxi Bupropion

Descripción general

Descripción

Se forma a partir de bupropión por la enzima hepática CYP2B6 durante el metabolismo de primer paso . El hidroxibupropión está presente en el plasma a concentraciones significativamente más altas que el propio bupropión, lo que indica una conversión extensa en humanos . Este compuesto juega un papel crucial en los efectos farmacológicos del bupropión, que se puede considerar un profármaco para el hidroxibupropión .

Aplicaciones Científicas De Investigación

El hidroxibupropión tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Se utiliza como estándar de referencia en aplicaciones de LC/MS o GC/MS para toxicología clínica, análisis forense, pruebas de drogas en orina e investigación farmacéutica . El compuesto también se estudia por su farmacocinética y farmacogenética, particularmente en relación con su papel como metabolito activo del bupropión .

Mecanismo De Acción

El hidroxibupropión ejerce sus efectos inhibiendo la recaptación de norepinefrina y dopamina, similar al bupropión . Es un inhibidor de la recaptación de norepinefrina, pero es sustancialmente más débil como inhibidor de la recaptación de dopamina en comparación con el bupropión . El hidroxibupropión también actúa como un antagonista no competitivo de los receptores nicotínicos de acetilcolina, como α4β2 y α3β4, pero es más potente en comparación con el bupropión .

Análisis Bioquímico

Biochemical Properties

Hydroxy Bupropion interacts with various enzymes and proteins in the body. It is similar in its potency as a norepinephrine reuptake inhibitor, but is substantially weaker as a dopamine reuptake inhibitor . Like bupropion, Hydroxy Bupropion is also a non-competitive antagonist of nACh receptors, such as α4β2 and α3β4, but is even more potent in comparison .

Cellular Effects

Hydroxy Bupropion has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the reuptake of norepinephrine and dopamine, thereby prolonging their duration of action within the neuronal synapse .

Molecular Mechanism

Hydroxy Bupropion exerts its effects at the molecular level through several mechanisms. It weakly inhibits the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse .

Temporal Effects in Laboratory Settings

The effects of Hydroxy Bupropion change over time in laboratory settings. For instance, unbound concentration ratios of Hydroxy Bupropion decrease over time, providing evidence regarding the operation of carrier-mediated transport and/or within-brain metabolism of bupropion .

Dosage Effects in Animal Models

In animal models, the effects of Hydroxy Bupropion vary with different dosages. For instance, bupropion has been shown to attenuate nicotine-induced unconditioned behaviors, to share or enhance discriminative stimulus properties of nicotine and to have a complex effect on nicotine self-administration .

Metabolic Pathways

Hydroxy Bupropion is involved in several metabolic pathways. It is formed from bupropion by the liver enzyme CYP2B6 during first-pass metabolism . In vitro data suggest the existence of alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19 .

Transport and Distribution

Hydroxy Bupropion is extensively and rapidly absorbed in the gastrointestinal tract but experiences extensive first-pass metabolism rendering its systemic bioavailability limited . Its distribution half-life is between 3–4 hours and exhibits moderate human plasma protein binding (between 82 and 88%) with the parent compound and Hydroxy Bupropion displaying the highest affinity .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El hidroxibupropión se sintetiza mediante la hidroxilación del bupropión en el grupo tert-butilo, que luego se cicla para formar un acetal . El método de cromatografía líquida-espectrometría de masas en tándem (LC-MS/MS) estereoespecífico se utiliza para separar y cuantificar los enantiómeros de bupropión y sus metabolitos, incluido el hidroxibupropión . El proceso implica extracción líquido-líquido del plasma humano, seguida de separación en una columna de celulosa utilizando una elución en gradiente de metanol: acetonitrilo: bicarbonato de amonio: hidróxido de amonio .

Métodos de producción industrial: La producción industrial de hidroxibupropión implica el uso de soluciones madre estándar de R-bupropión, S-bupropión, (2R,3R)-4-hidroxibupropión y (2S,3S)-4-hidroxibupropión . Estas soluciones se preparan en metanol y se separan utilizando cromatografía líquida de alta resolución (HPLC) con detección de espectrometría de masas .

Análisis De Reacciones Químicas

Tipos de reacciones: El hidroxibupropión experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución . El compuesto se forma a través de la hidroxilación del bupropión, que es una reacción de oxidación mediada por la enzima CYP2B6 .

Reactivos y condiciones comunes: La reacción de hidroxilación requiere la presencia de la enzima CYP2B6 y ocurre durante el metabolismo de primer paso en el hígado . El método de LC-MS/MS estereoespecífico utiliza metanol, acetonitrilo, bicarbonato de amonio e hidróxido de amonio como reactivos para la separación y cuantificación del hidroxibupropión .

Principales productos formados: El principal producto formado a partir de la hidroxilación del bupropión es el hidroxibupropión . Otros metabolitos incluyen el treohidrobupropión y el eritrohidrobupropión .

Propiedades

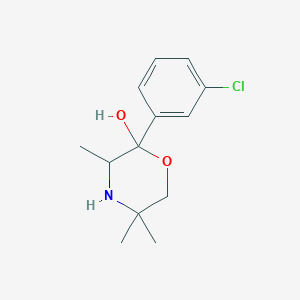

IUPAC Name |

2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOBKSKAZMVBHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431622 | |

| Record name | 2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357399-43-0 | |

| Record name | 2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.